

Application Notes and Protocols: ETX0462 Time-Kill Curve Assay

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Compound of Interest

Compound Name: ETX0462

Cat. No.: B15562744

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Introduction

ETX0462 is a novel, first-in-class diazabicyclooctane that represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria. It exhibits a dual mechanism of action, functioning as both a potent β -lactamase inhibitor and a direct antibacterial agent through the inhibition of essential penicillin-binding proteins (PBPs), particularly PBP1 and PBP3.[1] This unique profile allows **ETX0462** to evade common resistance mechanisms, such as those mediated by all four Ambler classes of β -lactamases.[2] [3] Preclinical data have demonstrated its robust bactericidal activity against a range of clinically important pathogens, including *Pseudomonas aeruginosa*, *Klebsiella pneumoniae*, *Stenotrophomonas maltophilia*, and *Burkholderia* spp.[1][2][3]

Time-kill curve analysis is a critical in vitro pharmacodynamic assay used to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This application note provides a detailed protocol for performing a time-kill curve assay to characterize the activity of **ETX0462** against relevant bacterial strains.

Principle of the Time-Kill Curve Assay

The time-kill curve assay measures the change in a bacterial population (quantified as colony-forming units per milliliter, CFU/mL) over a specified period of exposure to an antimicrobial agent. By sampling and enumerating viable bacteria at multiple time points, a graphical

representation of the killing kinetics can be generated. This allows for the determination of the rate and extent of bacterial killing, providing valuable insights into the pharmacodynamics of the compound. A bactericidal effect is typically defined as a ≥ 3 -log₁₀ (99.9%) reduction in the initial bacterial inoculum.

Data Presentation

The following tables present illustrative data from a hypothetical time-kill curve assay of **ETX0462** against a susceptible Gram-negative pathogen. This data is for representative purposes to demonstrate data presentation and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of **ETX0462**

| Bacterial Strain | ETX0462 MIC (µg/mL) |
|-------------------------------------|---------------------|
| Pseudomonas aeruginosa (ATCC 27853) | 2 |
| Klebsiella pneumoniae (MDR Isolate) | 4 |

Table 2: Time-Kill Curve Assay Data for **ETX0462** against Pseudomonas aeruginosa (ATCC 27853)

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (ETX0462 at 0.5x MIC) | Log10 CFU/mL (ETX0462 at 1x MIC) | Log10 CFU/mL (ETX0462 at 2x MIC) | Log10 CFU/mL (ETX0462 at 4x MIC) |
|--------------|-------------------------------|------------------------------------|----------------------------------|----------------------------------|----------------------------------|
| 0 | 5.70 | 5.71 | 5.69 | 5.72 | 5.70 |
| 2 | 6.85 | 6.10 | 5.05 | 4.15 | 3.50 |
| 4 | 7.90 | 6.55 | 4.20 | 3.00 | <2.00 |
| 6 | 8.80 | 7.10 | 3.50 | <2.00 | <2.00 |
| 8 | 9.10 | 7.85 | 2.80 | <2.00 | <2.00 |
| 24 | 9.50 | 8.90 | <2.00 | <2.00 | <2.00 |

Table 3: Log10 Reduction in CFU/mL for **ETX0462** against *Pseudomonas aeruginosa* (ATCC 27853) Compared to Initial Inoculum

| Time (hours) | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
|--------------|----------|--------|--------|--------|
| 2 | -0.61 | 0.64 | 1.57 | 2.20 |
| 4 | -0.85 | 1.49 | 2.72 | >3.70 |
| 6 | -1.40 | 2.19 | >3.72 | >3.70 |
| 8 | -2.15 | 2.89 | >3.72 | >3.70 |
| 24 | -3.20 | >3.69 | >3.72 | >3.70 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of **ETX0462** that inhibits the visible growth of the test organism.

Materials:

- **ETX0462** stock solution (prepared in a suitable solvent, e.g., sterile water or DMSO, and filter-sterilized)
- Test bacterial strain(s)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer or McFarland standards
- Incubator (35-37°C)

Procedure:

- Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- Prepare serial two-fold dilutions of **ETX0462** in CAMHB in the 96-well plate.
- Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate the plate at 35-37°C for 18-24 hours.
- The MIC is the lowest concentration of **ETX0462** that shows no visible growth.

Time-Kill Curve Assay

Objective: To assess the rate and extent of bactericidal activity of **ETX0462**.

Materials:

- **ETX0462** stock solution
- Test bacterial strain(s) with a known MIC
- CAMHB
- Sterile culture tubes or flasks
- Shaking incubator (35-37°C)
- Sterile phosphate-buffered saline (PBS) or saline for dilutions
- Tryptic Soy Agar (TSA) plates
- Pipettes and sterile tips
- Timer

Procedure:

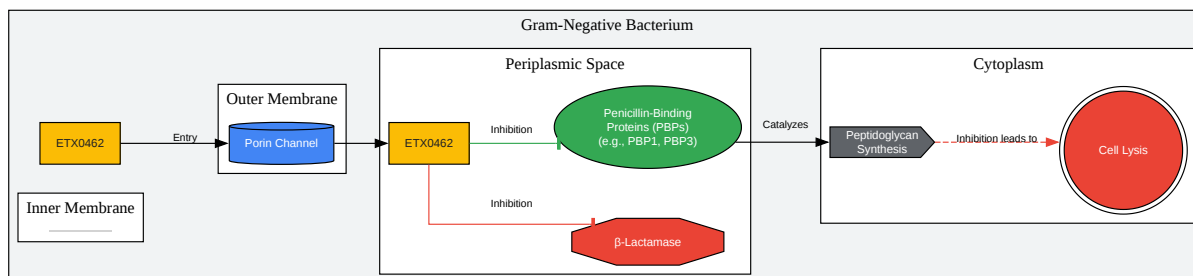
- Inoculum Preparation: Prepare a logarithmic-phase bacterial culture by inoculating CAMHB with colonies from a fresh plate and incubating until the turbidity reaches that of a 0.5 McFarland standard.
- Assay Setup:
 - Prepare culture tubes or flasks containing CAMHB with **ETX0462** at various concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
 - Include a growth control tube without any antibiotic.
 - Dilute the logarithmic-phase culture in the prepared tubes to a starting inoculum of approximately 5×10^5 CFU/mL.
- Incubation and Sampling:
 - Incubate all tubes at 35-37°C with constant agitation (e.g., 200 rpm).
 - At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.
- Viable Cell Counting:
 - Immediately perform ten-fold serial dilutions of each aliquot in sterile PBS or saline.
 - Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. For later time points with expected significant killing, it may be necessary to plate the undiluted sample.
 - Incubate the plates at 35-37°C for 18-24 hours.
- Data Analysis:
 - Count the colonies on plates that have between 30 and 300 colonies.

- Calculate the CFU/mL for each time point and concentration using the formula: $\text{CFU/mL} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume plated (mL)}$
- Convert the CFU/mL values to \log_{10} CFU/mL.
- Plot the mean \log_{10} CFU/mL versus time for each **ETX0462** concentration and the growth control.

Mandatory Visualization

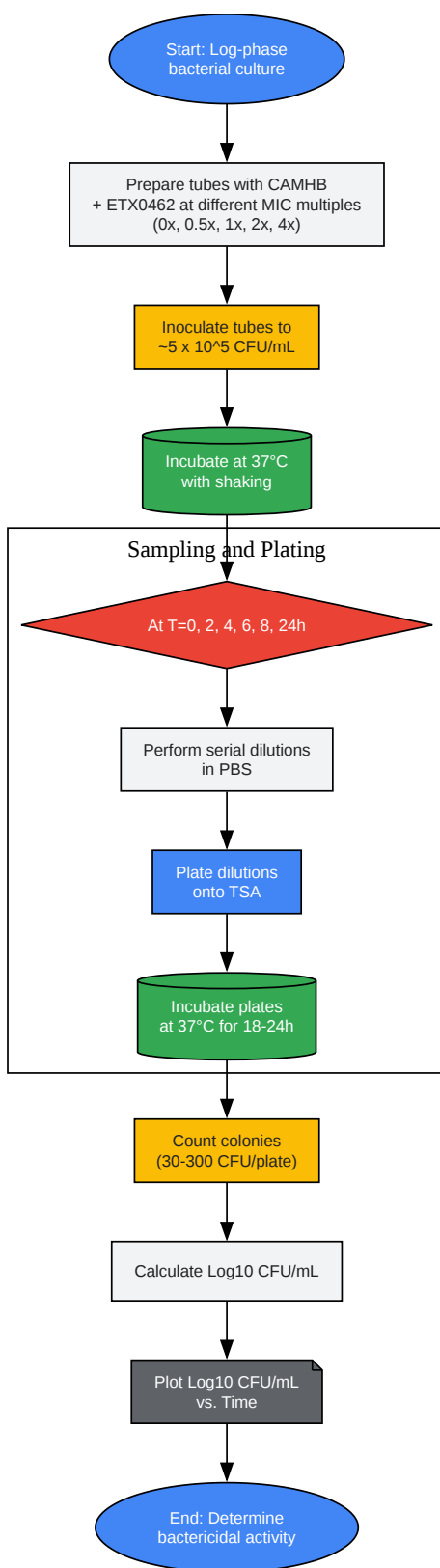
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **ETX0462** and the experimental workflow for the time-kill curve assay.



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Caption: Mechanism of action of **ETX0462** in Gram-negative bacteria.



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Caption: Experimental workflow for the **ETX0462** time-kill curve assay.

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